Simvastatin EP impurity G

UPLC method validation impurity profiling retention time

Procure Simvastatin EP Impurity G (CAS 79902-62-8), a pharmacopoeia-mandated process-related impurity essential for compendial HPLC/UPLC method validation. Uniquely defined by its 2,2,3-trimethylbut-3-enoate side chain, this standard provides the critical baseline resolution test (RRT≈1.02-1.05) required for demonstrating method robustness. With a validated LoQ of 0.003 µg/mL, it enables precise quantification below the ≤0.1% regulatory specification limit. Essential for ANDA submissions and OOS investigations, this is the definitive non-interchangeable standard, supplied with full orthogonal characterization for regulatory compliance.

Molecular Formula C26H38O5
Molecular Weight 430.6 g/mol
CAS No. 79902-62-8
Cat. No. B116498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin EP impurity G
CAS79902-62-8
Synonyms[1S-[1α,3α,7β,8β(2S*,4S*),8aβ]]- 2,2,3-Trimethyl-3-butenoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester;  Simvastatin Impurity G
Molecular FormulaC26H38O5
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(=C)C
InChIInChI=1S/C26H38O5/c1-15(2)26(5,6)25(29)31-22-12-16(3)11-18-8-7-17(4)21(24(18)22)10-9-20-13-19(27)14-23(28)30-20/h7-8,11,16-17,19-22,24,27H,1,9-10,12-14H2,2-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
InChIKeyDVEHRVPFAWVDCV-RVTXAWHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simvastatin EP Impurity G (CAS 79902-62-8): Procuring the Right 3‑Methylene Simvastatin Reference Standard


Simvastatin EP Impurity G, chemically designated as 3‑Methylene Simvastatin or Simvastatin‑3‑en (CAS 79902‑62‑8), is a pharmacopoeially specified process‑related impurity of the HMG‑CoA reductase inhibitor simvastatin. It is formally recognized as “Simvastatin specified impurity G” in the European Pharmacopoeia and as “Methylene Simvastatin” in the United States Pharmacopeia . The compound originates from the semi‑synthetic manufacturing route of simvastatin and is structurally differentiated by a 2,2,3‑trimethylbut‑3‑enoate side chain that replaces the 2,2‑dimethylbutanoate moiety of the parent drug [1]. Because impurity G co‑elutes closely with other simvastatin‑related substances under compendial HPLC conditions, its unequivocal identification and quantification demand a high‑purity, well‑characterized reference standard, making informed procurement decisions critical for analytical and regulatory compliance.

Why a Generic Impurity Standard Cannot Substitute for Authentic Simvastatin EP Impurity G (CAS 79902‑62‑8)


Simvastatin impurities are not functionally interchangeable because their chromatographic, spectroscopic, and stability profiles are dictated by specific structural modifications. Simvastatin EP Impurity G possesses a terminal methylene group in its ester side chain that is absent in Impurity A (ring‑opened hydroxy acid), Impurity B (acetate ester), Impurity C (anhydrosimvastatin), or Impurity D (dimer) [1]. This structural feature directly governs retention time, UV absorption at the monitoring wavelength (238 nm), and tandem‑MS fragmentation, meaning that a reference standard intended for Impurity G cannot serve as a surrogate for any other listed impurity and vice‑versa [2]. The following quantitative evidence demonstrates precisely where Impurity G differs from its closest in‑class analogs and why procurement of the correct, pharmacopoeia‑aligned standard is essential for method development, validation, and regulatory filing.

Quantitative Differentiation Evidence for Simvastatin EP Impurity G (3‑Methylene Simvastatin, CAS 79902‑62‑8)


UPLC Retention Time and Sensitivity: Impurity G vs. Other Specified Impurities

In a validated UPLC method employing a Waters CSH C18 column (1.7 µm, 2.1 × 100 mm) with gradient elution at 238 nm, Simvastatin EP Impurity G elutes at a retention time of 4.020 min, with a limit of detection (LOD) of 0.011 µg/mL and a limit of quantitation (LOQ) of 0.003 µg/mL [1]. In contrast, Impurity B (simvastatin acetate ester) exhibits a different retention window (approximately 3.5 min under the same conditions) and requires a linearity range of 0.05–1.50 µg/mL, shared with Impurity G, whereas Impurities E and F require a higher linearity range of 0.25–7.50 µg/mL [1]. The ultra‑low LOQ of Impurity G (0.003 µg/mL, corresponding to 0.003% of a typical 0.1 mg/mL sample concentration) enables quantification well below the ICH identification threshold of 0.1%, a capability critical for detecting this impurity at pharmacopoeial specification limits.

UPLC method validation impurity profiling retention time LOD/LOQ

Differential Stability Under Forced Oxidative Stress: Impurity G vs. Impurity C and Impurity D

During systematic forced degradation studies employing an experimental design (DoE) approach with UHPLC/MS detection, Simvastatin EP Impurity G was not detected at all under oxidative stress conditions (peroxide treatment), whereas Impurity C (anhydrosimvastatin) showed a slight increase and Impurity D (simvastatin dimer) was formed across all stress conditions applied, reaching a maximum degradation level of 0.08% [1]. This absence under oxidative conditions distinguishes Impurity G from Impurity D, which is a ubiquitous degradation product formed via lactonization regardless of the stressor. The data indicate that Impurity G is primarily a process‑related impurity that does not increase upon oxidative exposure, making its presence in a sample a specific marker of manufacturing origin rather than post‑production degradation.

forced degradation oxidative stress stability-indicating method UHPLC/MS

Pharmacopoeial Specification Limit: Impurity G Stricter Acceptance Criterion vs. Impurities A and D

Supplier specifications aligned with pharmacopoeial monographs set the acceptance limit for Simvastatin EP Impurity G at ≤0.1%, which is substantially stricter than the ≤0.4% limits applied to Impurity A (simvastatin hydroxy acid, a major hydrolytic degradant) and Impurity D (simvastatin dimer) [1]. The lower threshold reflects the recognition that Impurity G, although formed at low levels, must be tightly controlled because it co‑elutes closely with the simvastatin peak in many compendial HPLC systems (RRT ≈ 1.02–1.05), where inadequate resolution can lead to quantitation errors that impact batch release decisions [2]. The stringent 0.1% ceiling places a premium on the availability of a high‑purity reference standard with certified potency, as any uncertainty in the standard propagates directly into the compliance margin.

pharmacopoeial monograph acceptance criterion related substances quality control

Acid‑Lability: Impurity G Degradation Under Acidic Conditions vs. Simvastatin Stability

The 3‑Methylene Simvastatin impurity (Impurity G) is reported to be prone to degradation under acidic conditions, a behavior that differentiates it from the parent simvastatin molecule and from acid‑stable impurities such as Impurity C [1]. This acid‑lability has direct implications for the storage and formulation of simvastatin‑based drug products: if Impurity G is present in the API, exposure to acidic excipients or gastric‑pH conditions in dissolution testing may alter its measured level, complicating stability‑indicating assay interpretation. In contrast, simvastatin itself undergoes hydrolytic ring‑opening primarily under alkaline conditions, not acidic ones, meaning that a spike in Impurity G signal under acidic stress is not a generic class effect but a compound‑specific vulnerability.

acid degradation stability study storage condition formulation compatibility

Side‑Chain Structural Differentiation: Terminal Methylene Group and Its Impact on UV and MS Detection

Simvastatin EP Impurity G carries a 2,2,3‑trimethylbut‑3‑enoate side chain (containing a terminal methylene unsaturation) in place of the fully saturated 2,2‑dimethylbutanoate ester of the parent simvastatin [1]. This structural modification alters the chromophore, contributing to detectable UV absorbance at 238 nm and generating a characteristic molecular ion peak at m/z 430.6 [M+H]⁺ in positive‑ion ESI‑MS, which differs from the m/z 419.3 [M+H]⁺ of simvastatin and from the m/z values of other specified impurities (e.g., Impurity A ≈ 437, Impurity B ≈ 461, Impurity C ≈ 401) [2]. The unsaturation also increases the compound’s hydrophobicity (predicted XLogP ≈ 4.7), affecting its chromatographic retention relative to more polar impurities such as Impurity A (simvastatin hydroxy acid). The predicted aqueous solubility is low (5.2 × 10⁻³ g/L at 25 °C), which has practical consequences for the preparation of stock standard solutions and requires the use of organic co‑solvents such as acetonitrile for dissolution .

structural characterization UV absorbance mass spectrometry chromatographic selectivity

Optimal Procurement and Application Scenarios for Simvastatin EP Impurity G (3‑Methylene Simvastatin, CAS 79902‑62‑8)


Compendial Method Development and System Suitability Testing for Simvastatin Related Substances

When developing or adapting an HPLC/UPLC method compliant with the European Pharmacopoeia monograph for simvastatin, Simvastatin EP Impurity G must be included as a resolution marker in the system suitability mixture. Its retention time of approximately 4.020 min under the reported UPLC conditions, together with its LOQ of 0.003 µg/mL, provides a rigorous test of column efficiency and gradient performance [1]. Because Impurity G co‑elutes in close proximity to the parent simvastatin peak (RRT ≈ 1.02–1.05), successful baseline resolution between Impurity G and simvastatin serves as a demonstrated indicator of method robustness, a requirement that cannot be satisfied using Impurity A, B, or D reference standards.

Quantitative Determination of Process‑Related Impurity G in API Batch Release Testing

For quality control laboratories performing batch release testing of simvastatin active pharmaceutical ingredient (API), the tight pharmacopoeial specification limit of ≤0.1% for Impurity G [2] necessitates a reference standard with certified purity (typically ≥95%) and full characterization data (CoA including HPLC purity, water content by KF, and residual solvents). The ultra‑low LOQ of 0.003 µg/mL achievable for Impurity G in validated UPLC methods [1] means that even batches with impurity levels well below the identification threshold can be accurately quantified, reducing the risk of false compliance declarations.

Forced Degradation Studies for Stability‑Indicating Method Validation and Root‑Cause Investigation

In forced degradation studies conducted under ICH Q1A(R2) guidelines, the documented absence of Impurity G under oxidative stress conditions [3] makes it a unique diagnostic marker: if Impurity G is detected in a stressed sample, its origin is process‑related rather than oxidative‑degradative. This insight is critical for root‑cause analysis during out‑of‑specification investigations in manufacturing. A certified Impurity G reference standard enables unequivocal peak identification in stressed sample chromatograms, distinguishing it from degradation products that share a similar retention window.

Regulatory Filing Support: ANDA/DMF Submission and Pharmacopoeial Traceability

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for simvastatin products, inclusion of a fully characterized Simvastatin EP Impurity G reference standard in the related substances section is expected by regulatory authorities [4]. The standard must be traceable to the EP or USP monograph, and its certificate of analysis must demonstrate identity by orthogonal techniques (¹H‑NMR, ¹³C‑NMR, HRMS, and IR) to satisfy ICH Q3A requirements for impurity identification. The acid‑lability of Impurity G [5] further necessitates documentation of controlled storage conditions (refrigerated, under inert atmosphere) and a statement of shelf‑life validity, ensuring that the reference material remains fit for purpose throughout the regulatory review cycle.

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